molecular formula C26H24N4O4 B6488974 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide CAS No. 941903-82-8

2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide

Cat. No. B6488974
CAS RN: 941903-82-8
M. Wt: 456.5 g/mol
InChI Key: FDNVQTAOEOBLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({2-[4-(Furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide, also known as 2-FQA, is a novel piperazine-based small molecule compound with a wide range of potential applications in scientific research. It is a highly potent and selective agonist of the human A3 adenosine receptor (A3AR), an important target for the development of drugs used to treat inflammatory diseases. This compound has been studied extensively in both in vitro and in vivo models, and has demonstrated promising results in a variety of research applications.

Advantages and Limitations for Lab Experiments

2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has several advantages for use in laboratory experiments. It is a highly potent and selective agonist of the A3AR, which makes it ideal for use in in vitro and in vivo studies. Additionally, it is easy to synthesize and commercially available, making it accessible for a variety of research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not always possible to achieve the desired concentrations of 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide in in vitro and in vivo studies, as its potency can vary depending on the concentration used. Additionally, its effects can be influenced by other compounds present in the system, such as the presence of other A3AR agonists or antagonists.

Future Directions

2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has a wide range of potential future directions. It could be used in the development of drugs to treat inflammatory diseases, such as asthma, rheumatoid arthritis, and inflammatory bowel disease. Additionally, it could be used in the development of drugs to treat cancer, as well as neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Furthermore, it could be used in the development of drugs to reduce oxidative stress and reduce the production of reactive oxygen species. Finally, it could be used in the development of drugs to reduce the production of inflammatory mediators, such as nitric oxide, prostaglandins, and leukotrienes.

Synthesis Methods

2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide is synthesized through a multi-step process starting from the commercially available 4-chloro-N-phenylacetamide. This compound is first reacted with piperazine to form the piperazine-acetamide derivative, which is then reacted with 2-chloroquinoline to form the quinoline-acetamide derivative. Finally, the quinoline-acetamide derivative is reacted with furan-2-carbonyl chloride to form the desired 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide molecule. This synthesis method has been successfully used to generate 2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide in a variety of different concentrations, allowing for the study of its effects in a range of different research applications.

Scientific Research Applications

2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide has a wide range of potential applications in scientific research. It has been studied extensively in both in vitro and in vivo models, and has demonstrated promising results in a variety of research applications. In particular, it has been studied as a potential treatment for inflammatory diseases such as asthma, rheumatoid arthritis, and inflammatory bowel disease. It has also been studied as a potential treatment for cancer, with promising results in preclinical studies. Additionally, it has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c31-24(27-20-7-2-1-3-8-20)18-34-21-9-4-6-19-11-12-23(28-25(19)21)29-13-15-30(16-14-29)26(32)22-10-5-17-33-22/h1-12,17H,13-16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNVQTAOEOBLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.